molecular formula C19H19N3O4 B2765548 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 899989-37-8

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2765548
CAS No.: 899989-37-8
M. Wt: 353.378
InChI Key: KDAFLWDGLBACFM-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that features a pyridazinone core with a furan ring and a methoxyphenethyl side chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the furan ring: This step might involve a coupling reaction using furan derivatives.

    Attachment of the methoxyphenethyl side chain: This can be done through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of the pyridazinone core.

    Receptor modulators: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material science:

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes: Inhibit their activity by interacting with the active site.

    Modulate receptors: Alter receptor function by binding to specific sites.

    Affect signaling pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(phenethyl)acetamide: Lacks the methoxy group, which might affect its biological activity.

    2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical properties.

Uniqueness

The presence of the methoxyphenethyl side chain and the furan ring in 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide might confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-15-6-4-14(5-7-15)10-11-20-18(23)13-22-19(24)9-8-16(21-22)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAFLWDGLBACFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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